Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate is a complex organic compound with a unique structure that includes an ester, an amide, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate typically involves multiple steps. One common route starts with the preparation of the thiolane ring, followed by the introduction of the benzamide group and the esterification of the pentanoate chain. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds with enzymes or receptors, while the thiolane ring may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Similar in structure but with a pyrimidine ring instead of a thiolane ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and is used in antiviral research.
Uniqueness
Methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate is unique due to its combination of functional groups and the presence of the thiolane ring. This structure provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-13(21)25-18-15(20-19(23)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(22)24-2/h3-5,8-9,15-16,18H,6-7,10-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEAODUKPHUVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CSC1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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